Cas no 1551608-34-4 (3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO3,4-B1,4DIAZEPINE)

3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO3,4-B1,4DIAZEPINE 化学的及び物理的性質
名前と識別子
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- 1H-Pyrido[3,4-b][1,4]diazepine, 2,3,4,5-tetrahydro-3,3-dimethyl-
- 3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO3,4-B1,4DIAZEPINE
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- MDL: MFCD24207803
- インチ: 1S/C10H15N3/c1-10(2)6-12-8-3-4-11-5-9(8)13-7-10/h3-5,12-13H,6-7H2,1-2H3
- InChIKey: AJYJCCFYFCMDAM-UHFFFAOYSA-N
- SMILES: N1CC(C)(C)CNC2C=CN=CC1=2
3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO3,4-B1,4DIAZEPINE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-887108-1.0g |
3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[3,4-B][1,4]DIAZEPINE |
1551608-34-4 | 1.0g |
$1315.0 | 2023-03-17 | ||
Enamine | EN300-887108-2.5g |
3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[3,4-B][1,4]DIAZEPINE |
1551608-34-4 | 2.5g |
$2724.0 | 2023-09-01 | ||
Enamine | EN300-887108-10.0g |
3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[3,4-B][1,4]DIAZEPINE |
1551608-34-4 | 10.0g |
$4337.0 | 2023-03-17 | ||
Enamine | EN300-887108-5.0g |
3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[3,4-B][1,4]DIAZEPINE |
1551608-34-4 | 5.0g |
$3450.0 | 2023-03-17 | ||
Enamine | EN300-887108-10g |
3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[3,4-B][1,4]DIAZEPINE |
1551608-34-4 | 10g |
$4337.0 | 2023-09-01 | ||
Enamine | EN300-887108-5g |
3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[3,4-B][1,4]DIAZEPINE |
1551608-34-4 | 5g |
$3450.0 | 2023-09-01 | ||
Enamine | EN300-887108-1g |
3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[3,4-B][1,4]DIAZEPINE |
1551608-34-4 | 1g |
$1315.0 | 2023-09-01 |
3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO3,4-B1,4DIAZEPINE 関連文献
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1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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6. Back matter
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO3,4-B1,4DIAZEPINEに関する追加情報
Recent Advances in the Study of 3,3-Dimethyl-1H,2H,3H,4H,5H-Pyrido[3,4-b][1,4]Diazepine (CAS: 1551608-34-4)
The compound 3,3-Dimethyl-1H,2H,3H,4H,5H-Pyrido[3,4-b][1,4]diazepine (CAS: 1551608-34-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic diazepine derivative has been the subject of multiple studies aimed at elucidating its pharmacological profile, synthetic pathways, and biological activities. The following sections provide a comprehensive overview of the latest findings related to this compound.
Recent studies have focused on the synthesis and optimization of 3,3-Dimethyl-1H,2H,3H,4H,5H-Pyrido[3,4-b][1,4]diazepine, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method for the efficient synthesis of this compound, achieving a yield of over 85% under mild reaction conditions. The study highlighted the importance of specific catalysts and solvents in minimizing side reactions and enhancing stereoselectivity.
In terms of biological activity, preliminary in vitro and in vivo studies have demonstrated that 3,3-Dimethyl-1H,2H,3H,4H,5H-Pyrido[3,4-b][1,4]diazepine exhibits promising binding affinity for several central nervous system (CNS) receptors, including GABAA and serotonin receptors. These findings suggest potential applications in the treatment of neurological disorders such as anxiety, epilepsy, and depression. However, further pharmacokinetic and toxicological studies are required to assess its safety and efficacy in clinical settings.
Another area of interest is the compound's potential as a scaffold for the development of new drug candidates. Researchers have explored its utility in the design of multi-target ligands, leveraging its rigid framework to modulate multiple biological pathways simultaneously. A 2024 study published in Bioorganic & Medicinal Chemistry Letters reported the successful derivatization of 3,3-Dimethyl-1H,2H,3H,4H,5H-Pyrido[3,4-b][1,4]diazepine to produce analogs with enhanced selectivity for specific receptor subtypes.
Despite these advancements, challenges remain in the development of 3,3-Dimethyl-1H,2H,3H,4H,5H-Pyrido[3,4-b][1,4]diazepine-based therapeutics. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies and advanced formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.
In conclusion, 3,3-Dimethyl-1H,2H,3H,4H,5H-Pyrido[3,4-b][1,4]diazepine (CAS: 1551608-34-4) represents a promising candidate for further investigation in drug discovery and development. Its versatile chemical structure and diverse biological activities make it a valuable tool for understanding complex biological systems and designing next-generation therapeutics. Future research should focus on optimizing its pharmacological properties and translating preclinical findings into clinical applications.
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